molecular formula C22H16Br2N2 B10927000 1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole

1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole

Cat. No.: B10927000
M. Wt: 468.2 g/mol
InChI Key: MCQJXXMYRPGNEF-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with benzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole typically involves the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes, followed by further reactions to introduce the bromophenyl groups . The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.

Properties

Molecular Formula

C22H16Br2N2

Molecular Weight

468.2 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-bromophenyl)pyrazole

InChI

InChI=1S/C22H16Br2N2/c23-19-10-6-17(7-11-19)21-14-22(18-8-12-20(24)13-9-18)26(25-21)15-16-4-2-1-3-5-16/h1-14H,15H2

InChI Key

MCQJXXMYRPGNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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